molecular formula C6H8O4 B14306395 4H-1,3-Dioxin-4-one, 6-hydroxy-2,2-dimethyl- CAS No. 114336-72-0

4H-1,3-Dioxin-4-one, 6-hydroxy-2,2-dimethyl-

Katalognummer: B14306395
CAS-Nummer: 114336-72-0
Molekulargewicht: 144.12 g/mol
InChI-Schlüssel: ANUQJJACQHAFER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one is a compound with a unique structure that includes a dioxin ring substituted with a hydroxyl group and two methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one typically involves the reaction of 2,5-dihydroxybenzoic acid with thionyl chloride in the presence of acetone and 4-dimethylaminopyridine. The reaction is carried out at 0°C under a nitrogen atmosphere and then allowed to proceed at room temperature for 16 hours. The product is then extracted and purified using silica-gel column chromatography with ethyl acetate/petroleum ether as the eluent .

Industrial Production Methods

While specific industrial production methods for 6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to improve yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the dioxin ring.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can produce various halogenated or alkylated derivatives.

Wirkmechanismus

The mechanism of action of 6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and dioxin ring structure allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or cytotoxic activity .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

114336-72-0

Molekularformel

C6H8O4

Molekulargewicht

144.12 g/mol

IUPAC-Name

6-hydroxy-2,2-dimethyl-1,3-dioxin-4-one

InChI

InChI=1S/C6H8O4/c1-6(2)9-4(7)3-5(8)10-6/h3,7H,1-2H3

InChI-Schlüssel

ANUQJJACQHAFER-UHFFFAOYSA-N

Kanonische SMILES

CC1(OC(=CC(=O)O1)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.